molecular formula C17H17ClN2O2 B2848965 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide CAS No. 568577-54-8

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide

Cat. No.: B2848965
CAS No.: 568577-54-8
M. Wt: 316.79
InChI Key: RSUKRTMPULBUSI-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide is an organic compound that features a benzamide core with a 2-chloroacetamido group and a 1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide typically involves the following steps:

    Formation of 2-chloroacetamido group: This can be achieved by reacting 2-chloroacetyl chloride with an appropriate amine under basic conditions.

    Coupling with benzamide: The 2-chloroacetamido intermediate is then coupled with N-(1-phenylethyl)benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: Corresponding carboxylic acids and amines.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and protein modifications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromoacetamido)-N-(1-phenylethyl)benzamide: Similar structure but with a bromo group instead of a chloro group.

    2-(2-iodoacetamido)-N-(1-phenylethyl)benzamide: Similar structure but with an iodo group instead of a chloro group.

    2-(2-chloroacetamido)-N-(2-phenylethyl)benzamide: Similar structure but with a 2-phenylethyl substituent instead of a 1-phenylethyl substituent.

Uniqueness

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the chloroacetamido group allows for targeted covalent interactions, making it a valuable compound for medicinal and synthetic applications.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-12(13-7-3-2-4-8-13)19-17(22)14-9-5-6-10-15(14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUKRTMPULBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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